

# Submitting Mass Spectrometry Data to UniCarb-DR: An Application Note and Protocol

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## Compound of Interest

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## Application Note: A Step-by-Step Guide for Submitting Glycomic Mass Spectrometry Data to the UniCarb-DR Repository

This application note provides researchers, scientists, and drug development professionals with a detailed protocol for submitting mass spectrometry data to **UniCarb-DR**, a public repository for glycomics data. Adherence to these guidelines ensures data integrity, facilitates data sharing, and promotes the reproducibility of experimental findings in the field of glycomics.

**UniCarb-DR** is a database that stores annotated glycomic MS/MS spectra and is compliant with the Minimum Information Required for a Glycomics Experiment (MIRAGE) reporting guidelines.<sup>[1][2]</sup> The submission process is designed to capture comprehensive metadata about the sample preparation, mass spectrometry instrumentation, and data analysis workflows.

The core of a **UniCarb-DR** submission consists of two key components:

- A MIRAGE-compliant metadata file in Excel format, which details the experimental procedures.
- A GlycoWorkbench file (.gwp) containing the annotated glycan structures and their corresponding mass spectra.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This document will guide users through the entire submission workflow, from initial account setup to the final data upload.

## Experimental Protocols: Data Preparation and Submission

A successful submission to **UniCarb-DR** requires meticulous preparation of both the experimental metadata and the spectral data. The following protocols outline the necessary steps.

### User Registration and Account Setup

Before initiating a data submission, users must register for an account on the GlycoPOST / **UniCarb-DR** user portal.[\[4\]](#)

- Protocol:
  - Navigate to the GlycoPOST / **UniCarb-DR** User account service website.
  - Complete the registration form with a valid email address.
  - Verify your email address by clicking the link sent to your inbox.

### Preparation of the MIRAGE Metadata File

The MIRAGE guidelines aim to standardize the reporting of glycomics experiments.[\[2\]](#)[\[5\]](#) **UniCarb-DR** provides a web-based tool to generate a MIRAGE-compliant Excel template.

- Protocol:
  - Go to the MIRAGE file generation page on the **UniCarb-DR** website.[\[3\]](#)

- The web form is divided into three sections: Sample Preparation, Mass Spectrometry, and HPLC settings.[2]
- Fill in all the required fields, marked with an asterisk (\*). If a field is not applicable, enter "NA".[3]
- Detailed information to be provided includes:
  - Sample Origin: Describe the source of the starting material (e.g., cell line, tissue, recombinant protein).[3][5]
  - Sample Processing: Detail all steps involved in sample isolation, modification (e.g., enzymatic release of glycans), and purification.[5]
  - Mass Spectrometry: Specify the instrument parameters, ionization method, and scan settings.
  - HPLC: If applicable, provide details of the liquid chromatography setup, including column type, gradient, and flow rate.[2]
- Once the form is completed, click the "Generate Excel" button to download the MIRAGE file.

## Preparation of the GlycoWorkbench File (.gwp)

GlycoWorkbench is a software tool used to draw, annotate, and store glycan structures and their associated mass spectra.[3]

- Protocol:
  - Software Installation: Download and install GlycoWorkbench.[3]
  - Data Import: Import your mass spectrometry peak lists into GlycoWorkbench. The software supports various peak list formats. For Thermo raw files, you can export the peak list from the Qual Browser. For Waters raw data, MassLynx can be used to generate and copy the spectrum list.[3]

- Structure Drawing: Draw the glycan structures corresponding to your annotated spectra using the built-in drawing tools.[3]
- Annotation:
  - Associate each drawn structure with its corresponding MS/MS spectrum.
  - Use the annotation tools in GlycoWorkbench to assign fragment ions to the peaks in the spectrum.[3]
  - It is crucial to validate the annotations and remove any ambiguous assignments.[3]
- Metadata Entry: In the "Note" section for each structure, record essential information such as the precursor m/z value and retention time.[3]
- Saving the File: Save your work as a GlycoWorkbench workspace file (.gwp).[3] Multiple structures and their annotations can be saved in a single .gwp file.

## Data Submission Workflow

Once the MIRAGE metadata file and the GlycoWorkbench file are prepared, you can proceed with the submission to **UniCarb-DR**.

### Initiating the Submission

- Protocol:
  - Log in to your **UniCarb-DR** account.
  - Navigate to the "Submit data" section.[3]

### Uploading the Data Files

- Protocol:
  - You will be prompted to upload your prepared files.
  - Upload the completed MIRAGE Excel file.[3]

- Upload the GlycoWorkbench file (.gwp).[3]
- If your raw mass spectrometry data is deposited in a public repository like GlycoPOST, you can include the accession ID in your **UniCarb**-DR submission.[6]

## Review and Final Submission

- Protocol:
  - After uploading the files, the system will provide a summary for your review.
  - Carefully check all the information for accuracy.
  - If everything is correct, click the "Submit" button to complete the process.[3]

## Data Presentation: Quantitative Data Summary

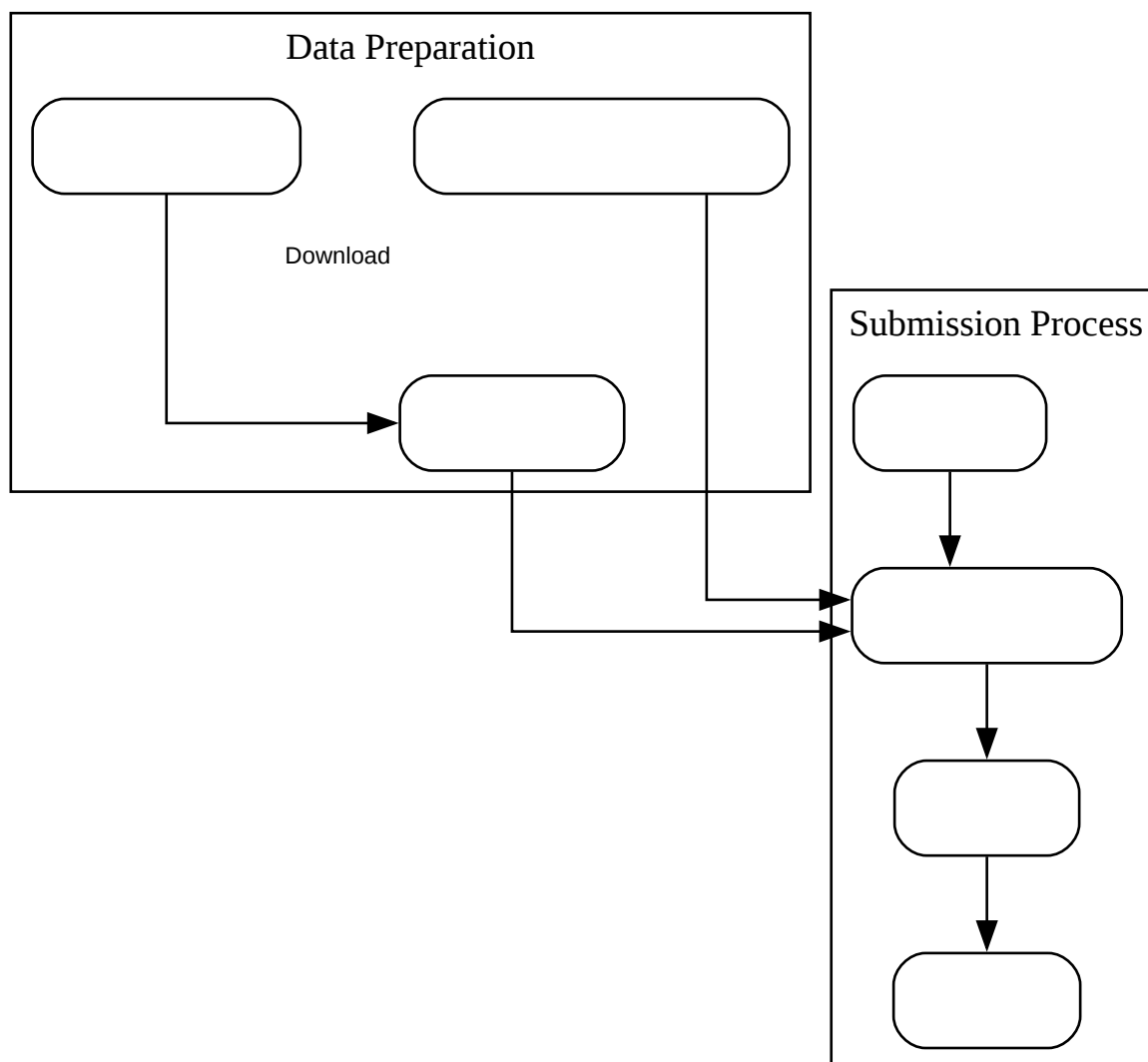
While **UniCarb**-DR is primarily a repository for structural and fragmentation data, quantitative information can be included in the metadata. For clarity and comparative purposes, it is recommended to summarize quantitative data in a structured table within your accompanying publication or in the notes section of the GlycoWorkbench file where applicable.

Table 1: Example of a Quantitative Glycan Analysis Summary

Glycan Structure (SNFG)	Monoisotopic Mass (Da)	Retention Time (min)	Relative Abundance (%) - Control	Relative Abundance (%) - Treatment	Fold Change	p-value
Neu5Ac(a2-3)Gal(b1-4)GlcNAc(b1-2)Man(a1-3)[Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc	2222.9	25.4	15.2 ± 1.8	30.5 ± 2.5	2.01	<0.01
Gal(b1-4)GlcNAc(b1-2)Man(a1-3)[Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc	1865.7	22.1	45.8 ± 3.1	22.1 ± 2.0	0.48	<0.01
Fuc(a1-6)GlcNAc(b1-2)Man(a1-3)[Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc	1663.6	28.9	39.0 ± 2.7	47.4 ± 3.3	1.22	>0.05

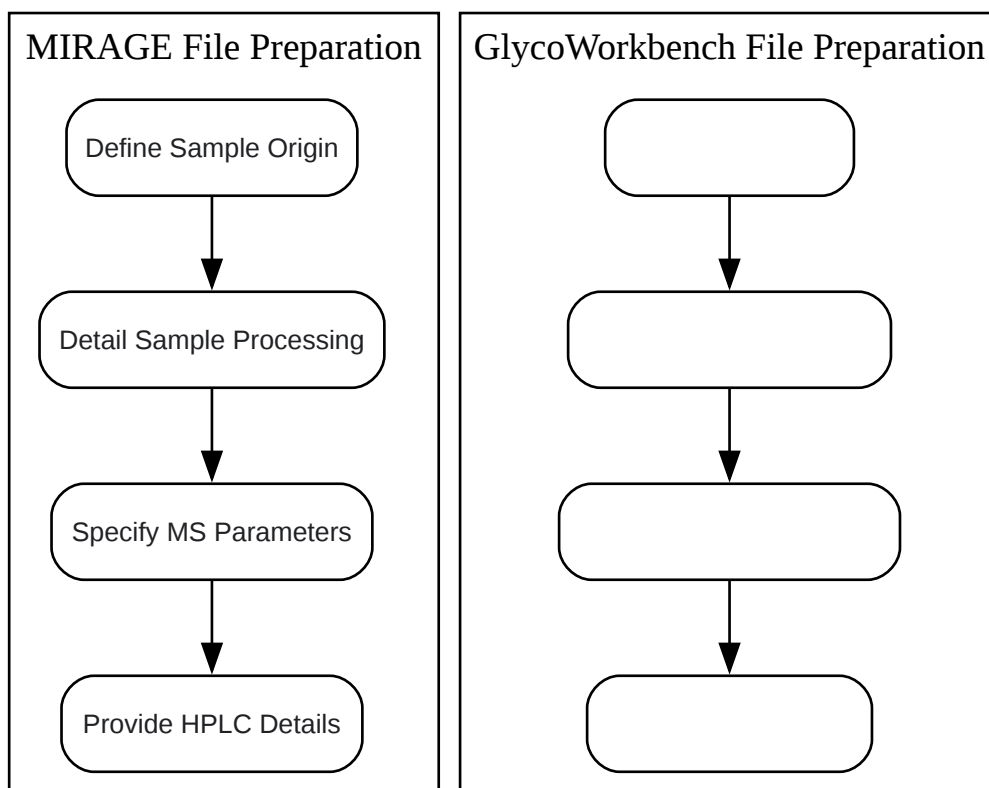
## Mandatory Visualizations

To further clarify the data submission process, the following diagrams illustrate the key workflows.



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Caption: The overall workflow for submitting mass spectrometry data to **UniCarb-DR**.



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Caption: Detailed steps for preparing the MIRAGE and GlycoWorkbench files.

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## References

- [1. UniCarb-DR \[unicarb-dr.glycosmos.org\]](#)
- [2. MIRAGE files \[unicarb-dr.glycosmos.org\]](#)
- [3. unicarb-dr.glycosmos.org \[unicarb-dr.glycosmos.org\]](#)
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- [5. researchgate.net \[researchgate.net\]](#)

- [6. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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